molecular formula C26H35FO8S B193704 Betamethasone 17-Propionate 21-Mesylate CAS No. 15423-80-0

Betamethasone 17-Propionate 21-Mesylate

Cat. No.: B193704
CAS No.: 15423-80-0
M. Wt: 526.6 g/mol
InChI Key: LJIXIWVFIFXMTE-SOMXGXJRSA-N
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Description

Betamethasone 17-Propionate 21-Mesylate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, a well-known glucocorticoid used in various medical treatments. This compound is primarily utilized in topical formulations to treat inflammatory skin conditions.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Betamethasone 17-Propionate 21-Mesylate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to glucocorticoid receptors, which are intracellular receptors that regulate gene expression. Upon binding, this compound forms a complex with the receptor, which then translocates to the nucleus and binds to glucocorticoid response elements (GREs) on DNA. This interaction modulates the transcription of target genes involved in inflammatory and immune responses. Additionally, this compound inhibits the activity of phospholipase A2, an enzyme responsible for the release of arachidonic acid, a precursor of pro-inflammatory mediators such as prostaglandins and leukotrienes .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In immune cells, it suppresses the production of pro-inflammatory cytokines, such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This suppression leads to a reduction in inflammation and immune response. In epithelial cells, this compound enhances the expression of anti-inflammatory proteins, such as lipocortin-1, which inhibits phospholipase A2 activity. Furthermore, this compound influences cell signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, by inhibiting the translocation of NF-κB to the nucleus, thereby reducing the transcription of pro-inflammatory genes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with glucocorticoid receptors and subsequent modulation of gene expression. Upon entering the cell, this compound binds to the glucocorticoid receptor in the cytoplasm, forming a receptor-ligand complex. This complex undergoes a conformational change, allowing it to translocate to the nucleus. In the nucleus, the complex binds to glucocorticoid response elements on DNA, leading to the recruitment of coactivators or corepressors that modulate the transcription of target genes. This process results in the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes. Additionally, this compound inhibits the activity of transcription factors, such as NF-κB and activator protein-1 (AP-1), further reducing the expression of pro-inflammatory genes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone 17-Propionate 21-Mesylate involves multiple steps, starting from betamethasone. The key steps include the esterification of betamethasone with propionic acid to form betamethasone 17-propionate, followed by the mesylation of the 21-hydroxy group using methanesulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Betamethasone 17-Propionate 21-Mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield betamethasone 17-propionate 21-carboxylic acid, while reduction may produce betamethasone 17-propionate 21-alcohol .

Comparison with Similar Compounds

  • Betamethasone Dipropionate
  • Clobetasol Propionate
  • Fluticasone Propionate

Comparison: Betamethasone 17-Propionate 21-Mesylate is unique due to its dual ester and mesylate functional groups, which enhance its lipophilicity and potency compared to other corticosteroids. This structural modification allows for better skin penetration and prolonged anti-inflammatory effects . In contrast, compounds like clobetasol propionate and fluticasone propionate, while potent, may have different pharmacokinetic profiles and side effect profiles .

Properties

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35FO8S/c1-6-22(31)35-26(21(30)14-34-36(5,32)33)15(2)11-19-18-8-7-16-12-17(28)9-10-23(16,3)25(18,27)20(29)13-24(19,26)4/h9-10,12,15,18-20,29H,6-8,11,13-14H2,1-5H3/t15-,18-,19-,20-,23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIXIWVFIFXMTE-SOMXGXJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35FO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514069
Record name (11beta,16beta)-9-Fluoro-11-hydroxy-21-[(methanesulfonyl)oxy]-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15423-80-0
Record name (11beta,16beta)-9-Fluoro-11-hydroxy-16-methyl-21-((methylsulfonyl)oxy)-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015423800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (11beta,16beta)-9-Fluoro-11-hydroxy-21-[(methanesulfonyl)oxy]-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (11β,16β)-9-Fluoro-11-hydroxy-16-methyl-21-[(methylsulfonyl)oxy]-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA4A80ZP11
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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